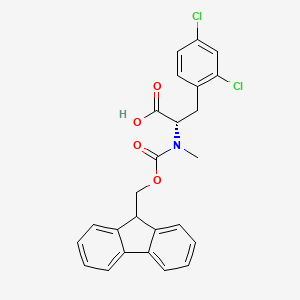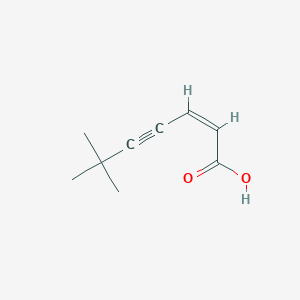
(Z)-6,6-dimethylhept-2-en-4-ynoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired product. For instance, a common synthetic route might involve the use of a Grignard reagent to introduce the alkyne functionality, followed by a Wittig reaction to form the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo multiple types of reactions makes it a versatile intermediate in drug synthesis.
Industry: In the materials science industry, this compound can be used to create polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
6,6-Dimethylhept-2-ynoic Acid: Lacks the alkene group, making it less versatile in certain reactions.
6,6-Dimethylhept-2-en-4-ynoic Acid (E-isomer): The geometric isomerism can lead to different reactivity and properties.
Uniqueness: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid is unique due to its combination of alkyne and alkene functionalities, which allows for a broader range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(Z)-6,6-dimethylhept-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11)/b6-4- |
InChI Key |
LLBLLOJABCZYKK-XQRVVYSFSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C\C(=O)O |
Canonical SMILES |
CC(C)(C)C#CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


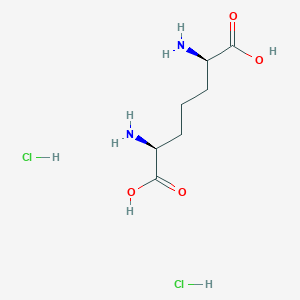
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
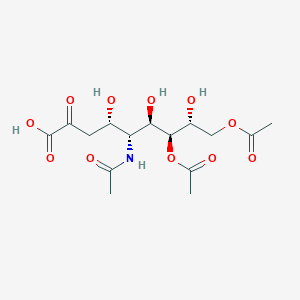
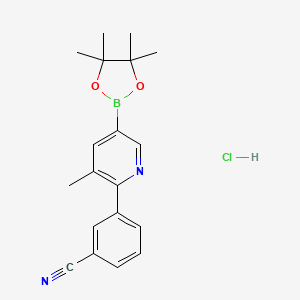

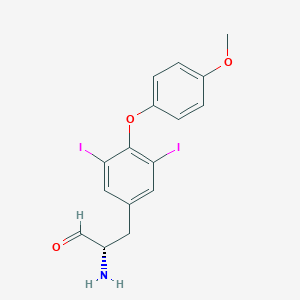
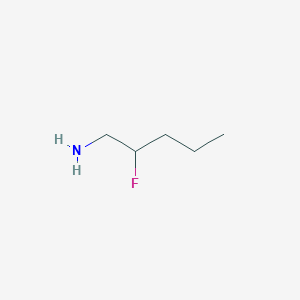
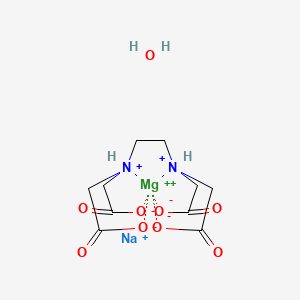
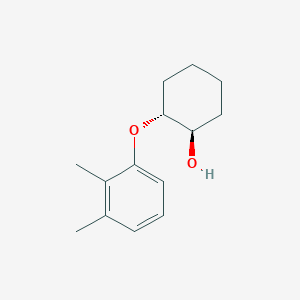
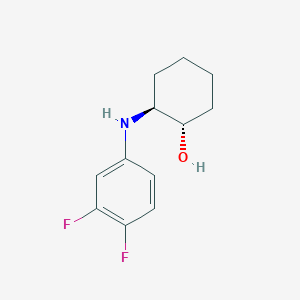
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
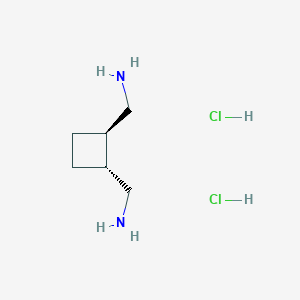
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
